3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide
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Overview
Description
“3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide” is a complex organic compound that features both pyrimidine and benzoxazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrimidine ring: Starting from a suitable precursor such as urea and malonic acid derivatives.
Formation of the benzoxazine ring: This could involve the cyclization of an appropriate phenolic compound with an amine and a carbonyl source.
Coupling of the two moieties: The final step would involve linking the pyrimidine and benzoxazine rings through a propanamide linker, possibly using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow chemistry techniques and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound could undergo oxidation reactions, particularly at the benzoxazine ring.
Reduction: Reduction reactions might target the carbonyl groups present in the structure.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions might include the use of strong bases or acids, depending on the specific substitution reaction.
Major Products
The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Materials Science: Potential use in the development of new polymers or as a building block for advanced materials.
Biology
Enzyme Inhibition: The compound might act as an inhibitor for certain enzymes due to its structural complexity.
Drug Development:
Medicine
Therapeutic Agents: Exploration of its efficacy in treating various diseases.
Diagnostic Tools: Use in imaging or as a marker for certain biological processes.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Cosmetics: Inclusion in formulations for its potential bioactive properties.
Mechanism of Action
The mechanism of action would depend on the specific application but could involve:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Interacting with DNA/RNA: Potentially intercalating with nucleic acids, affecting replication or transcription.
Modulating Receptor Activity: Acting as an agonist or antagonist at various biological receptors.
Comparison with Similar Compounds
Similar Compounds
2,4-dioxo-3,4-dihydropyrimidine derivatives: Known for their biological activity.
Benzoxazine derivatives: Used in materials science and medicinal chemistry.
Uniqueness
This compound’s uniqueness lies in the combination of the pyrimidine and benzoxazine rings, which could confer unique biological and chemical properties not seen in simpler analogs.
Properties
Molecular Formula |
C15H14N4O5 |
---|---|
Molecular Weight |
330.30 g/mol |
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-(3-oxo-4H-1,4-benzoxazin-6-yl)propanamide |
InChI |
InChI=1S/C15H14N4O5/c20-12(3-5-19-6-4-13(21)18-15(19)23)16-9-1-2-11-10(7-9)17-14(22)8-24-11/h1-2,4,6-7H,3,5,8H2,(H,16,20)(H,17,22)(H,18,21,23) |
InChI Key |
DPLMMHYIKXQYRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)CCN3C=CC(=O)NC3=O |
Origin of Product |
United States |
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